molecular formula C34H22S2 B1603272 5,5'-Di(9H-fluoren-2-yl)-2,2'-bithiophene CAS No. 369599-41-7

5,5'-Di(9H-fluoren-2-yl)-2,2'-bithiophene

Cat. No.: B1603272
CAS No.: 369599-41-7
M. Wt: 494.7 g/mol
InChI Key: BYGHZDSINXXOSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,5’-Di(9H-fluoren-2-yl)-2,2’-bithiophene is an organic compound that belongs to the class of bithiophenes It is characterized by the presence of two fluorene groups attached to a bithiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-Di(9H-fluoren-2-yl)-2,2’-bithiophene typically involves the coupling of 2-bromo-9H-fluorene with 5,5’-dibromo-2,2’-bithiophene. This reaction is often carried out using palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling. The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or dimethylformamide (DMF). The reaction is usually conducted under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

While specific industrial production methods for 5,5’-Di(9H-fluoren-2-yl)-2,2’-bithiophene are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5,5’-Di(9H-fluoren-2-yl)-2,2’-bithiophene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the fluorene or bithiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic reagents like bromine (Br₂) or chloromethyl methyl ether (MOMCl) can be employed under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

5,5’-Di(9H-fluoren-2-yl)-2,2’-bithiophene has several scientific research applications, including:

    Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

    Material Science: Investigated for its potential in creating high-performance materials with unique electronic properties.

    Chemical Sensors: Utilized in the design of sensors for detecting various chemical species due to its conductive properties.

    Photovoltaic Devices: Explored for its ability to improve the efficiency of solar cells.

Mechanism of Action

The mechanism by which 5,5’-Di(9H-fluoren-2-yl)-2,2’-bithiophene exerts its effects is primarily related to its electronic structure. The compound’s conjugated system allows for efficient charge transport, making it suitable for use in electronic devices. The molecular targets and pathways involved include:

    Charge Transport: Facilitates the movement of electrons and holes through the material.

    Light Absorption and Emission: The compound’s structure enables it to absorb and emit light efficiently, which is crucial for applications in OLEDs and OPVs.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bithiophene: A simpler analog without the fluorene groups, used in similar applications but with different electronic properties.

    5,5’-Di(9H-fluoren-2-yl)-2,2’-bipyridine: Another compound with fluorene groups, but with a bipyridine core instead of

Properties

IUPAC Name

2-(9H-fluoren-2-yl)-5-[5-(9H-fluoren-2-yl)thiophen-2-yl]thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H22S2/c1-3-7-27-21(5-1)17-25-19-23(9-11-29(25)27)31-13-15-33(35-31)34-16-14-32(36-34)24-10-12-30-26(20-24)18-22-6-2-4-8-28(22)30/h1-16,19-20H,17-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYGHZDSINXXOSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)C4=CC=C(S4)C5=CC=C(S5)C6=CC7=C(C=C6)C8=CC=CC=C8C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H22S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30610257
Record name 5,5'-Di(9H-fluoren-2-yl)-2,2'-bithiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30610257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

494.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

369599-41-7
Record name 5,5'-Di(9H-fluoren-2-yl)-2,2'-bithiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30610257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 369599-41-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,5'-Di(9H-fluoren-2-yl)-2,2'-bithiophene
Reactant of Route 2
Reactant of Route 2
5,5'-Di(9H-fluoren-2-yl)-2,2'-bithiophene
Reactant of Route 3
Reactant of Route 3
5,5'-Di(9H-fluoren-2-yl)-2,2'-bithiophene
Reactant of Route 4
Reactant of Route 4
5,5'-Di(9H-fluoren-2-yl)-2,2'-bithiophene
Reactant of Route 5
5,5'-Di(9H-fluoren-2-yl)-2,2'-bithiophene
Reactant of Route 6
5,5'-Di(9H-fluoren-2-yl)-2,2'-bithiophene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.